1'-methyl-8-nitro-3-(phenylsulfonyl)-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrazino[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione
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Overview
Description
3’-(BENZENESULFONYL)-5-METHYL-8’-NITRO-1’,2’,3’,4’,4’A,6’-HEXAHYDROSPIRO[1,5-DIAZINANE-3,5’-PYRAZINO[1,2-A]QUINOLINE]-2,4,6-TRIONE is a complex organic compound featuring a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(BENZENESULFONYL)-5-METHYL-8’-NITRO-1’,2’,3’,4’,4’A,6’-HEXAHYDROSPIRO[1,5-DIAZINANE-3,5’-PYRAZINO[1,2-A]QUINOLINE]-2,4,6-TRIONE typically involves multi-step organic reactions. One common approach includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are crucial to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
3’-(BENZENESULFONYL)-5-METHYL-8’-NITRO-1’,2’,3’,4’,4’A,6’-HEXAHYDROSPIRO[1,5-DIAZINANE-3,5’-PYRAZINO[1,2-A]QUINOLINE]-2,4,6-TRIONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can participate in reduction reactions to modify its functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents such as potassium permanganate, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for successful transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the molecule .
Scientific Research Applications
3’-(BENZENESULFONYL)-5-METHYL-8’-NITRO-1’,2’,3’,4’,4’A,6’-HEXAHYDROSPIRO[1,5-DIAZINANE-3,5’-PYRAZINO[1,2-A]QUINOLINE]-2,4,6-TRIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and functional groups.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3’-(BENZENESULFONYL)-5-METHYL-8’-NITRO-1’,2’,3’,4’,4’A,6’-HEXAHYDROSPIRO[1,5-DIAZINANE-3,5’-PYRAZINO[1,2-A]QUINOLINE]-2,4,6-TRIONE involves interactions with specific molecular targets and pathways. Its effects are mediated through binding to enzymes or receptors, leading to modulation of biological processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism .
Comparison with Similar Compounds
Similar Compounds
3,5-Diamino-1,2,4-triazole: Shares some structural similarities and is used in various chemical applications.
Pyrazolo[3,4-d]pyrimidine: Another compound with a similar core structure, known for its biological activities.
Uniqueness
3’-(BENZENESULFONYL)-5-METHYL-8’-NITRO-1’,2’,3’,4’,4’A,6’-HEXAHYDROSPIRO[1,5-DIAZINANE-3,5’-PYRAZINO[1,2-A]QUINOLINE]-2,4,6-TRIONE stands out due to its spiro structure and the presence of multiple functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C22H21N5O7S |
---|---|
Molecular Weight |
499.5 g/mol |
IUPAC Name |
3'-(benzenesulfonyl)-1-methyl-8'-nitrospiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-pyrazino[1,2-a]quinoline]-2,4,6-trione |
InChI |
InChI=1S/C22H21N5O7S/c1-24-20(29)22(19(28)23-21(24)30)12-14-11-15(27(31)32)7-8-17(14)26-10-9-25(13-18(22)26)35(33,34)16-5-3-2-4-6-16/h2-8,11,18H,9-10,12-13H2,1H3,(H,23,28,30) |
InChI Key |
DKVLWVIIFPKOMX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2(CC3=C(C=CC(=C3)[N+](=O)[O-])N4C2CN(CC4)S(=O)(=O)C5=CC=CC=C5)C(=O)NC1=O |
Origin of Product |
United States |
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